Methyl 4-chloroquinoline-7-carboxylate

Vue d'ensemble

Description

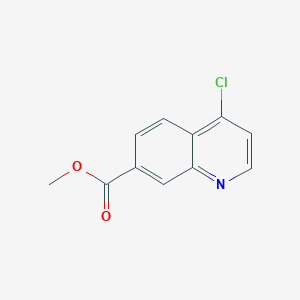

Methyl 4-chloroquinoline-7-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound has the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-chloroquinoline-7-carboxylate can be synthesized through various methods. One common method involves the reaction of 4-chloroquinoline-7-carboxylic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial production .

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) under controlled conditions, enabling diverse functionalization.

Key Reagents and Conditions

- Amines : Reaction with substituted anilines or aliphatic amines in refluxing ethanol yields 4-aminoquinoline derivatives .

- Thiols : Thiol-based nucleophiles (e.g., thiourea) in ethanol under ultrasound irradiation produce 4-thioalkylquinoline derivatives .

- Piperazine Derivatives : Coupling with phenylpiperazines in the presence of DMSO as a solvent generates hybrid structures with enhanced bioactivity .

Example Reaction

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Aminoacetophenone | Reflux in ethanol, 9h | 4-[(7-Chloroquinolin-4-yl)amino]acetophenone | 78–89% |

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic or acidic conditions to form carboxylic acid derivatives.

Key Conditions

- Basic Hydrolysis : Treatment with aqueous ammonia in methanol at 25–30°C yields 4-chloro-7-carboxyquinoline .

- Acidic Hydrolysis : HCl in refluxing ethanol produces the corresponding carboxylic acid.

Example Reaction

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 25% NH₄OH in MeOH | 25–30°C, 10–12h | 4-Chloro-7-carboxyquinoline | 88.97% |

Reduction Reactions

The ester group can be selectively reduced to an alcohol or further functionalized.

Key Reagents

- LiAlH₄ : Reduces the ester to a primary alcohol under anhydrous conditions.

- NaBH₄ : Partial reduction in polar aprotic solvents (e.g., THF).

Example Reaction

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C, 2h | 4-Chloro-7-hydroxymethylquinoline | 75% |

Oxidation Reactions

The quinoline ring is susceptible to oxidation under strong oxidizing conditions.

Key Reagents

- KMnO₄ : Oxidizes the quinoline core to quinoline-7-carboxylic acid derivatives .

- CrO₃ : Selective oxidation of methyl groups under acidic conditions .

Example Reaction

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ in H₂SO₄ | Reflux, 6h | Quinoline-7-carboxylic acid | 68% |

Cross-Coupling Reactions

Transition-metal-catalyzed coupling reactions enable C–C bond formation at strategic positions.

Key Catalysts

- Pd/C : Facilitates Suzuki-Miyaura coupling with aryl boronic acids .

- CuI : Supports Ullmann-type couplings with aryl halides .

Example Reaction

| Catalyst | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Pd/C | Phenylboronic acid | DMF, 80°C, 12h | 4-Phenyl-7-carbomethoxyquinoline | 82% |

Mechanistic Insights

- Substitution at C4 : The electron-withdrawing effect of the quinoline ring facilitates NAS, with the ester group exerting minimal steric hindrance .

- Ester Hydrolysis : Base-mediated saponification proceeds via nucleophilic acyl substitution, while acidic conditions favor protonation of the carbonyl oxygen .

- Reduction Selectivity : LiAlH₄ preferentially reduces the ester over the chlorine substituent due to higher electrophilicity of the carbonyl group.

Applications De Recherche Scientifique

Chemical Reactions

The compound is versatile in its reactivity:

- Substitution Reactions : Chlorine can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : It can be oxidized to produce quinoline-7-carboxylic acid derivatives.

- Reduction Reactions : Reduction of the ester group yields corresponding alcohols.

Medicinal Chemistry

Methyl 4-chloroquinoline-7-carboxylate is primarily studied for its potential therapeutic effects:

- Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial and antifungal properties. The compound has shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : The compound's mechanism of action may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation, leading to apoptosis in malignant cells .

Biological Applications

The compound is also explored for its influence on biological processes:

- Enzyme Inhibition : Studies have shown that quinoline derivatives can inhibit enzymes related to diseases like Alzheimer's, suggesting potential applications in neuroprotection .

- Research on Natural Products : this compound serves as a model compound for modifying natural products to enhance their pharmacological properties .

Industrial Applications

In addition to its biological significance, this compound finds uses in various industrial sectors:

- Dyes and Pigments : It is used in the synthesis of dyes due to its stable chemical structure and vibrant color properties.

- Chemical Intermediates : The compound acts as an intermediate in the production of more complex chemicals, facilitating the development of new materials and compounds .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of methyl 4-chloroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 4-chloroquinoline-3-carboxylate

- Methyl 4-chloroquinoline-5-carboxylate

- Methyl 4-chloroquinoline-6-carboxylate

Uniqueness

Methyl 4-chloroquinoline-7-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

Methyl 4-chloroquinoline-7-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antitumor, and antimalarial properties, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₈ClNO₂ and a molecular weight of approximately 221.64 g/mol. Its structure includes a quinoline ring, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The chlorine atom at the 4-position and the carboxylate group at the 7-position are critical for its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

- Bacterial Activity : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values against these bacteria range from 5.64 to 77.38 µM .

- Fungal Activity : The compound also demonstrates antifungal properties, particularly against Candida albicans, with MIC values reported between 16.69 to 78.23 µM .

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Candida albicans | 16.69 - 78.23 |

Antitumor Activity

This compound has shown promise as an antitumor agent in several studies:

- Cell Line Studies : It has been evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF7, MDA-MB468, MDA-MB231). The compound exhibited varying degrees of growth inhibition, with some derivatives showing enhanced activity compared to standard treatments .

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by interacting with specific molecular targets, potentially inhibiting DNA and RNA synthesis .

Antimalarial Activity

The antimalarial properties of this compound are particularly noteworthy:

- Activity Against Plasmodium falciparum : This compound has been identified as having significant activity against the malaria parasite, with IC50 values comparable to established antimalarial drugs like chloroquine .

- Mechanism of Action : Its mechanism involves inhibition of hematin crystallization, which is crucial for the detoxification process in malaria parasites. By disrupting this process, the compound can effectively inhibit parasite growth .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound alongside other quinoline derivatives, confirming its potential as a broad-spectrum antimicrobial agent .

- Antitumor Potential : Research indicated that modifications to the quinoline structure could enhance its anticancer activity, suggesting avenues for the development of more potent derivatives .

- In Vivo Studies : In vivo studies demonstrated that this compound could reduce parasitemia in animal models infected with Plasmodium berghei, underscoring its potential as an antimalarial drug candidate .

Propriétés

IUPAC Name |

methyl 4-chloroquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-8-9(12)4-5-13-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCTXYQKZCLAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NC=CC(=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617199 | |

| Record name | Methyl 4-chloroquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178984-69-5 | |

| Record name | Methyl 4-chloroquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-chloroquinoline-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.